molecular formula C2H5ClO B122097 2-Chloroethanol-1,1,2,2-d4 CAS No. 117067-62-6

2-Chloroethanol-1,1,2,2-d4

Cat. No.: B122097
CAS No.: 117067-62-6
M. Wt: 84.54 g/mol
InChI Key: SZIFAVKTNFCBPC-LNLMKGTHSA-N
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Description

2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties. It has the molecular formula ClCD2CD2OH and a molecular weight of 84.54 g/mol .

Scientific Research Applications

2-Chloroethanol-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: It helps in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: It is used in the synthesis of deuterated materials for various industrial applications

Safety and Hazards

2-Chloroethanol-1,1,2,2-d4 is classified as a dangerous substance . It is flammable and may be corrosive to metals . It is fatal if swallowed, in contact with skin, or if inhaled . It causes serious eye damage and is harmful to aquatic life . It is classified as an extremely hazardous substance in the United States .

Preparation Methods

2-Chloroethanol-1,1,2,2-d4 can be synthesized through the reaction of ethylene oxide with deuterium chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of specialized equipment to handle the isotopic materials and ensure high purity of the final product .

Chemical Reactions Analysis

2-Chloroethanol-1,1,2,2-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.

    Reduction: Reduction reactions can convert it to ethylene glycol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloroethanol-1,1,2,2-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isotopic labeling, which makes it a valuable tool in various scientific studies.

Properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIFAVKTNFCBPC-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583835
Record name 2-Chloro(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117067-62-6
Record name 2-Chloro(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117067-62-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
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1.52 g
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Synthesis routes and methods II

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanol-1,1,2,2-d4
Reactant of Route 2
2-Chloroethanol-1,1,2,2-d4
Reactant of Route 3
2-Chloroethanol-1,1,2,2-d4
Reactant of Route 4
2-Chloroethanol-1,1,2,2-d4
Reactant of Route 5
2-Chloroethanol-1,1,2,2-d4
Reactant of Route 6
2-Chloroethanol-1,1,2,2-d4

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